

"2-Fluoro-1-methyl-3-(trifluoromethyl)benzene" chemical properties

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Compound of Interest

Compound Name: 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

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An In-depth Technical Guide to **2-Fluoro-1-methyl-3-(trifluoromethyl)benzene**

Introduction: Unveiling a Core Fluorinated Building Block

In the landscape of modern medicinal and materials chemistry, fluorinated organic compounds have emerged as indispensable tools for molecular design. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity.^{[1][2][3][4]} This guide focuses on **2-Fluoro-1-methyl-3-(trifluoromethyl)benzene** (also known as 2-Fluoro-3-(trifluoromethyl)toluene), a key aromatic building block. Its unique substitution pattern—an activating methyl group, a deactivating fluorine atom, and a strongly deactivating trifluoromethyl group—creates a complex electronic environment, offering a versatile platform for the synthesis of novel chemical entities.

This document serves as a technical resource for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple data summary to provide a deeper understanding of the causality behind the compound's properties, its reactivity profile, and its potential applications, grounded in the principles of physical organic chemistry.

Part 1: Core Physicochemical and Spectroscopic Profile

The interplay of the three distinct substituents on the benzene ring governs the molecule's fundamental properties. The highly electronegative fluorine and trifluoromethyl groups create a polarized scaffold, influencing everything from boiling point to spectroscopic signatures.

Physical and Chemical Properties

The key identifying and physical properties of **2-Fluoro-1-methyl-3-(trifluoromethyl)benzene** are summarized below. These values are critical for experimental design, reaction monitoring, and purification.

Property	Value	Source
CAS Number	1214331-63-1	[5]
Molecular Formula	C ₈ H ₆ F ₄	[5]
Molecular Weight	178.13 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[6]
Purity	Typically ≥95%	[5]
Boiling Point	Not precisely documented, but estimated to be in the range of 150-160 °C based on related structures like α,α,α,2-tetrafluorotoluene (154-155 °C)	[7]
Density	Not precisely documented, but expected to be >1.2 g/cm ³ due to fluorination	

Spectroscopic Fingerprint: A Guide to Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound.^{[8][9]} The following is a predictive analysis of the key spectroscopic features of **2-Fluoro-1-methyl-3-(trifluoromethyl)benzene**, based on established principles.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The electron-withdrawing nature of the F and CF₃ groups will shift the aromatic protons downfield.
 - Aromatic Region (δ 7.0-7.8 ppm): Three distinct multiplets corresponding to the protons at C4, C5, and C6. The proton at C4 will likely be a triplet, coupled to the protons at C5 and the fluorine at C2. The proton at C6 will be a doublet of doublets, coupled to the proton at C5 and the methyl group protons (long-range).
 - Methyl Protons (δ ~2.4 ppm): A singlet or a narrow doublet due to potential coupling with the adjacent fluorine atom.
- **¹³C NMR Spectroscopy:** The carbon spectrum will reveal eight distinct signals. The carbons attached to fluorine (C2 and C3) will exhibit significant C-F coupling.
 - Aromatic Carbons (δ 115-140 ppm): Six signals, with C2 and C3 showing large coupling constants (¹JCF and ¹JCCF).
 - Trifluoromethyl Carbon (δ ~124 ppm): A characteristic quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-275 Hz).^{[10][11]}
 - Methyl Carbon (δ ~15-20 ppm): A single peak.
- **¹⁹F NMR Spectroscopy:** This is the most definitive technique for identifying fluorinated compounds.
 - Aryl Fluoride (δ ~ -110 to -130 ppm): A signal corresponding to the single fluorine atom at C2.
 - Trifluoromethyl Group (δ ~ -60 to -65 ppm): A sharp singlet for the CF₃ group, as it is not directly coupled to other fluorine atoms.^{[10][11]}
- **Mass Spectrometry (MS):**

- Molecular Ion (M^+): A prominent peak at $m/z = 178$.
- Fragmentation: Expect losses of H, F, and CF_3 , leading to fragments such as $[M-F]^+$ ($m/z = 159$) and $[M-CF_3]^+$ ($m/z = 109$).
- Infrared (IR) Spectroscopy:
 - C-H Stretch (Aromatic): $\sim 3050\text{-}3100\text{ cm}^{-1}$
 - C-H Stretch (Aliphatic): $\sim 2850\text{-}3000\text{ cm}^{-1}$
 - C=C Stretch (Aromatic): $\sim 1450\text{-}1600\text{ cm}^{-1}$
 - C-F Stretch (Aryl-F & CF_3): Strong, characteristic absorptions in the $1100\text{-}1350\text{ cm}^{-1}$ region.^[12]

Part 2: Synthesis and Chemical Reactivity

Understanding the synthesis and predictable reactivity of **2-Fluoro-1-methyl-3-(trifluoromethyl)benzene** is crucial for its effective use as a chemical intermediate.

Synthetic Pathways

While a specific, published one-pot synthesis for this exact molecule is not readily available, its structure can be assembled through established organofluorine chemistry principles. A logical retrosynthetic approach would involve the sequential introduction of the key functional groups onto a simpler aromatic core.

A plausible route could start from 2-fluoro-3-nitrotoluene, which can be synthesized from 2-fluorotoluene.^[13] The nitro group can then be converted to the trifluoromethyl group.



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Caption: A plausible multi-step synthesis of **2-Fluoro-1-methyl-3-(trifluoromethyl)benzene**.

Experimental Protocol: Trifluoromethylation via Copper Catalysis (Illustrative)

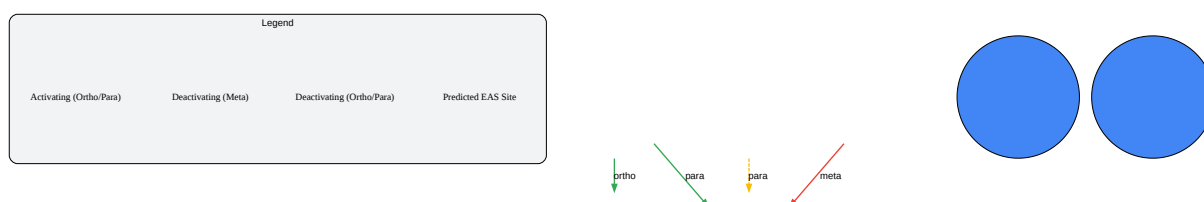
This protocol describes a general method for the final step shown in the diagram, a common strategy for introducing CF_3 groups.^[14]

- **Reactor Setup:** To a dry, inert-atmosphere reaction vessel, add 2-Fluoro-1-methyl-3-iodobenzene (1.0 eq), copper(I) iodide (0.2 eq), and a suitable polar aprotic solvent (e.g., DMF or NMP).
- **Reagent Addition:** Add trifluoromethyl iodide (CF_3I , ~2.0 eq) or a Ruppert-Prakash reagent (TMSCF_3) with a fluoride initiator.
- **Reaction Conditions:** Heat the mixture to 80-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or ^{19}F NMR.
- **Work-up:** Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Reactivity and Directing Effects

The reactivity of the aromatic ring is dictated by the electronic contributions of its substituents. This is particularly important for planning subsequent transformations, such as electrophilic aromatic substitution (EAS).^[15]

- **$-\text{CH}_3$ (Methyl):** An activating group due to hyperconjugation and weak inductive effects. It directs incoming electrophiles to the ortho and para positions (C2, C6, and C4).
- **$-\text{F}$ (Fluoro):** A deactivating group overall due to its strong inductive electron withdrawal, but its lone pairs provide resonance donation, making it ortho, para-directing (to C1, C3, and C5).^[16]
- **$-\text{CF}_3$ (Trifluoromethyl):** A strongly deactivating group due to the powerful inductive effect of the three fluorine atoms. It is a meta-director (to C2 and C4).^[17]



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Caption: Competing directing effects for electrophilic aromatic substitution.

Analysis of Regioselectivity:

The positions C4 and C6 are the most likely sites for electrophilic attack.

- Position C4: Is para to the activating methyl group, meta to the deactivating CF_3 group, and para to the deactivating fluorine. This position benefits from the strongest activating effect and is a point of convergence for the directing effects.

- Position C6: Is ortho to the activating methyl group. Steric hindrance from the adjacent methyl group might slightly disfavor this position compared to C4.

Therefore, electrophilic substitution reactions (e.g., nitration, bromination) on this scaffold are predicted to yield predominantly the 4-substituted product.

Part 3: Applications in Drug Discovery and Development

The unique combination of substituents makes **2-Fluoro-1-methyl-3-(trifluoromethyl)benzene** a high-value intermediate in programs aimed at discovering new therapeutics and agrochemicals.

- **Enhanced Metabolic Stability:** The C-F bond is significantly stronger than a C-H bond, and the CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.^[4] Designing this moiety into a drug candidate can block potential "soft spots" for metabolism, thereby increasing the drug's half-life and bioavailability.^[3]
- **Modulation of Lipophilicity and Permeability:** Fluorine is highly lipophilic. The inclusion of both F and CF₃ groups substantially increases the overall lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.^{[1][4][18]}
- **Fine-Tuning of pKa and Binding Affinity:** The strong electron-withdrawing properties of the F and CF₃ groups can lower the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding interactions with its biological target.^[2]
- **Scaffold for Bioactive Molecules:** The trifluoromethylaniline scaffold, accessible from related nitro compounds, is a crucial precursor in synthesizing various pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.^[3] This makes **2-Fluoro-1-methyl-3-(trifluoromethyl)benzene** a valuable starting material for generating libraries of diverse compounds for high-throughput screening.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. The following information is based on data for structurally related fluorinated aromatic compounds.

Hazard Identification:

- **Flammability:** May be a flammable liquid and vapor.[\[7\]](#)[\[19\]](#)[\[20\]](#) Keep away from heat, sparks, and open flames.
- **Toxicity:** May be harmful if swallowed or inhaled.[\[21\]](#)
- **Irritation:** Causes skin and serious eye irritation.[\[6\]](#)[\[7\]](#)[\[19\]](#) May cause respiratory irritation.[\[22\]](#)

Recommended Handling and Storage Protocol:

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- **Ventilation:** Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and sources of ignition.
- **Spill Response:** In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-1-methyl-3-(trifluoromethyl)benzene is more than just a chemical intermediate; it is a carefully designed building block that embodies several key principles of modern medicinal chemistry. Its properties are a direct result of the complex interplay between its activating and deactivating substituents. A thorough understanding of its spectroscopic signature, reactivity, and the strategic advantages conferred by its fluorinated motifs allows researchers to leverage this compound for the rational design of next-generation pharmaceuticals, agrochemicals, and advanced materials.

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References

- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinnno.com [nbinnno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. rsc.org [rsc.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]
- 13. Page loading... [guidechem.com]
- 14. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 15. Aromatic Reactivity [www2.chemistry.msu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. srinichem.com [srinichem.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. fishersci.com [fishersci.com]
- 21. 2-Fluoro-1-methyl-3-nitrobenzene | C₇H₆FNO₂ | CID 13470957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. echemi.com [echemi.com]
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